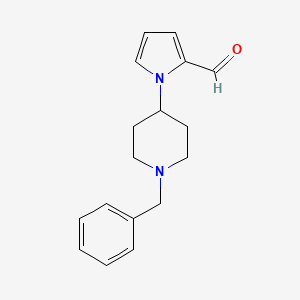

1-(1-Benzylpiperidin-4-yl)-1H-pyrrole-2-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(1-Benzylpiperidin-4-yl)-1H-pyrrole-2-carbaldehyde is a complex organic compound that features a piperidine ring conjugated to a benzyl group and a pyrrole ring with an aldehyde functional group

Méthodes De Préparation

The synthesis of 1-(1-Benzylpiperidin-4-yl)-1H-pyrrole-2-carbaldehyde can be achieved through various synthetic routes. One common method involves the reaction of 1-benzylpiperidin-4-ylamine with pyrrole-2-carboxaldehyde under controlled conditions. The reaction typically requires a solvent such as ethanol or tetrahydrofuran (THF) and may involve catalysts to facilitate the process. The mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete reaction .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include steps for purification, such as recrystallization or chromatography, to obtain the desired product in high purity.

Analyse Des Réactions Chimiques

1-(1-Benzylpiperidin-4-yl)-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring, where nucleophiles can replace hydrogen atoms.

Condensation: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones

Common reagents and conditions used in these reactions include solvents like ethanol, THF, and dichloromethane, as well as catalysts such as palladium or copper complexes. Major products formed from these reactions depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

1-(1-Benzylpiperidin-4-yl)-1H-pyrrole-2-carbaldehyde is a chemical compound with a unique structure that incorporates a pyrrole ring, a benzylpiperidine moiety, and an aldehyde functional group. This compound has garnered interest in the field of medicinal chemistry due to its potential applications in drug development, particularly for neurological disorders. However, comprehensive research on this specific compound remains limited, with few published studies directly investigating its applications.

Medicinal Chemistry

This compound is being explored for its potential in developing drugs targeting various neurological disorders. The structural components of the compound suggest that it may interact with neurotransmitter systems or exhibit neuroprotective properties.

Synthetic Routes

Several synthetic methods have been developed to produce this compound, indicating its feasibility for further research and application in drug synthesis. These synthetic routes can be optimized for yield and purity to facilitate subsequent biological testing.

Preliminary investigations suggest that this compound may exhibit biological activities relevant to medicinal chemistry; however, specific studies detailing these effects are scarce. The exploration of its interaction with biological targets could yield insights into its efficacy as a therapeutic agent.

Mécanisme D'action

The mechanism of action of 1-(1-Benzylpiperidin-4-yl)-1H-pyrrole-2-carbaldehyde involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. For example, it may inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby enhancing cholinergic signaling in the nervous system .

Comparaison Avec Des Composés Similaires

1-(1-Benzylpiperidin-4-yl)-1H-pyrrole-2-carbaldehyde can be compared with other similar compounds, such as:

N-(1-Benzylpiperidin-4-yl)acetohydrazide: This compound also features a benzylpiperidine moiety but with an acetohydrazide functional group instead of a pyrrole ring.

4-Benzylpiperidine: A simpler compound with a benzyl group attached to a piperidine ring, lacking the pyrrole and aldehyde functionalities

The uniqueness of this compound lies in its combination of the piperidine, benzyl, and pyrrole moieties, which confer distinct chemical and biological properties.

Activité Biologique

1-(1-Benzylpiperidin-4-yl)-1H-pyrrole-2-carbaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimalarial, anticancer, and neuroprotective properties, supported by various research findings and data.

Chemical Structure and Properties

The compound features a pyrrole ring substituted with a benzylpiperidine moiety and an aldehyde group. Its structure suggests potential interactions with biological targets, which have been explored in various studies.

Antimalarial Activity

Research has highlighted the antimalarial properties of pyrrole derivatives, including this compound. In vitro studies have demonstrated that several pyrrole derivatives exhibit potent activity against Plasmodium falciparum, the causative agent of malaria.

In Vitro Efficacy

A study evaluated the in vitro activity against the chloroquine-resistant P. falciparum K1 strain. Compounds were screened for their half-maximal effective concentration (EC50) values, revealing that many exhibited sub-micromolar potency. For instance:

| Compound | EC50 (nM) | Selectivity Ratio |

|---|---|---|

| This compound | <10 | High |

| Other Active Compounds | <10 | Varies |

This indicates that this compound has a favorable selectivity for the parasite over mammalian cells, suggesting a lower risk of toxicity to human cells .

Anticancer Activity

The anticancer potential of this compound has also been investigated. Various studies have reported its effectiveness against different cancer cell lines.

Cytotoxicity Studies

In vitro assays have shown that this compound exhibits significant cytotoxic effects on cancer cells, including breast (MCF-7) and lung (A549) cancer cell lines. The following table summarizes the IC50 values obtained from these studies:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 5.85 | Apoptosis induction |

| A549 | 4.53 | Cell cycle arrest |

These results indicate that the compound may induce apoptosis and inhibit cell proliferation through various mechanisms, including disruption of the cell cycle and induction of programmed cell death .

Neuroprotective Effects

Neuroprotective properties have been attributed to compounds with similar structures, particularly those containing piperidine and pyrrole moieties. Preliminary studies suggest that this compound may exhibit neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress.

Mechanistic Insights

Research indicates that derivatives similar to this compound can inhibit monoamine oxidase B (MAO-B), an enzyme associated with neurodegenerative diseases such as Parkinson's disease. The inhibition of MAO-B leads to increased levels of neuroprotective neurotransmitters like dopamine .

Propriétés

IUPAC Name |

1-(1-benzylpiperidin-4-yl)pyrrole-2-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O/c20-14-17-7-4-10-19(17)16-8-11-18(12-9-16)13-15-5-2-1-3-6-15/h1-7,10,14,16H,8-9,11-13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYCKCLZHSRKOSL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C=CC=C2C=O)CC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.